Seocalcitol
Seocalcitol
Seocalcitol is a vitamin D3 analogue with potential antineoplastic activity. Seocalcitol binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, seocalcitol may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated.
Brand Name:
Vulcanchem
CAS No.:
134404-52-7
VCID:
VC0002601
InChI:
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1
SMILES:
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Molecular Formula:
C30H46O3
Molecular Weight:
454.7 g/mol
Seocalcitol
CAS No.: 134404-52-7
Inhibitors
VCID: VC0002601
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol
CAS No. | 134404-52-7 |
---|---|
Product Name | Seocalcitol |
Molecular Formula | C30H46O3 |
Molecular Weight | 454.7 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 |
Standard InChIKey | LVLLALCJVJNGQQ-SEODYNFXSA-N |
Isomeric SMILES | CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES | CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES | CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Appearance | Assay:≥98%A crystalline solid |
Description | Seocalcitol is a vitamin D3 analogue with potential antineoplastic activity. Seocalcitol binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, seocalcitol may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated. |
Synonyms | (1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Reference | [1]. Ghous, Zahid; Akhter, Javed; Pourgholami, Mohammad H.; Morris, David L.Inhibition of hepatocellular cancer by EB1089: in vitro and in vivo study.Anticancer Research (2008), 28(6A), 3757-3761. [2]. Lu, Lianjun; Qiu, Jianhua; Liu, Shunli; Luo, Wenjing. Vitamin D3 analogue EB1089 inhibits the proliferation of human laryngeal squamous carcinoma cells via p57. Molecular Cancer Therapeutics (2008), 7(5), 1268-1274. [3]. Macejová D, Ondková S, Jakubíková L, Mlynar?íková A, Scsuková S, Li?ka J, Brtko J.MNU-induced mammary gland carcinogenesis: chemopreventive and therapeutic effects of vitamin D and Seocalcitol on selected regulatory vitamin D receptor pathways.Toxicol Lett. 2011 Nov 10;207(1):60-72. Epub 2011 Aug 5. [4]. Bondza-Kibangou P, Millot C, El Khoury V, Millot JM.Antioxidants and doxorubicin supplementation to modulate CD14 expression and oxidative stress induced by vitamin D3 and seocalcitol in HL60 cells.Oncol Rep. 2007 Dec;18(6):1513-9. [5]. Grove M, Müllertz A, Pedersen GP, Nielsen JL.Bioavailability of seocalcitol III. Administration of lipid-based formulations to minipigs in the fasted and fed state.Eur J Pharm Sci. 2007 May;31(1):8-15. Epub 2007 Feb 3. [6]. T R J Evans,K W Colston,F J Lofts et al. A phase II trial of the vitamin D analogue Seocalcitol (EB1089) in patients with inoperable pancreatic cancer. British Journal of Cancer (2002) 86, 680-685. |
PubChem Compound | 5288149 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume